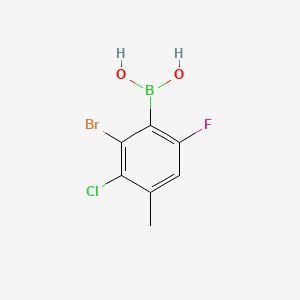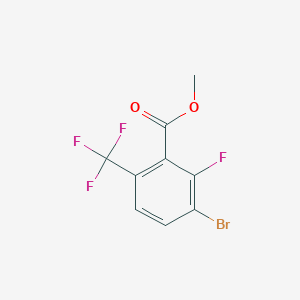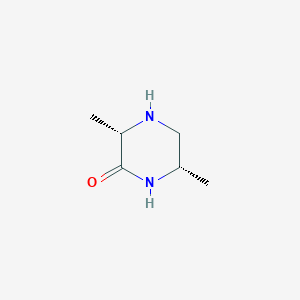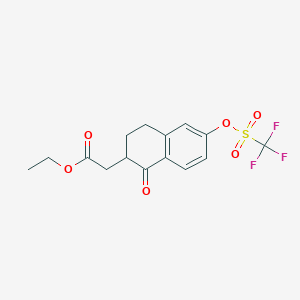
4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl: is an organic compound with the molecular formula C15H15BrO3. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom and three methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl typically involves the bromination of 2,3’,5’-trimethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient brominating agents.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of more complex biphenyl or polyphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid biphenyl structure .
Mecanismo De Acción
The mechanism of action for 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the methoxy groups. For example, in substitution reactions, the bromine atom can be activated by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl core and another aromatic or aliphatic group .
Comparación Con Compuestos Similares
4-Bromo-1,1’3’,1’'-terphenyl: Another brominated biphenyl derivative with similar reactivity but a more extended aromatic system.
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a hydroxyl group, which can undergo different types of reactions compared to methoxy-substituted biphenyls.
Uniqueness: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl is unique due to the presence of three methoxy groups, which can influence its electronic properties and reactivity. The combination of bromine and methoxy groups makes it a versatile intermediate for further functionalization in organic synthesis .
Propiedades
Fórmula molecular |
C15H15BrO3 |
|---|---|
Peso molecular |
323.18 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methoxyphenyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-12-6-10(7-13(9-12)18-2)14-5-4-11(16)8-15(14)19-3/h4-9H,1-3H3 |
Clave InChI |
BVPIXTSAEHFIRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)

![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)

![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)




